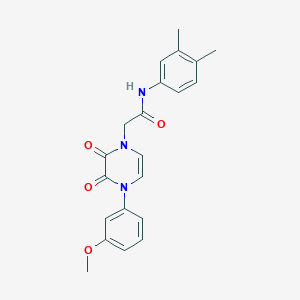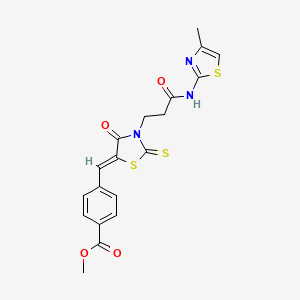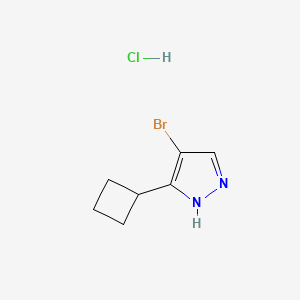
(2-Fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Agricultural Chemical Research
1,2,4-Oxadiazole derivatives: , which are part of the compound’s structure, have been studied for their potential use in agriculture. They have shown a broad spectrum of biological activities that could be beneficial in developing new pesticides . Specifically, compounds with this moiety have demonstrated moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .
Antibacterial Agents
Some derivatives of 1,2,4-oxadiazole have exhibited strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which is responsible for rice bacterial leaf blight . These compounds could serve as potential templates for novel antibacterial agents, offering an alternative to traditional pesticides and contributing to the management of crop diseases.
Anticancer Research
The 1,2,4-oxadiazole moiety has also been linked to anticancer properties. Derivatives have been synthesized and evaluated against human cancer cell lines, showing significant activity . This suggests that the compound could be a candidate for further research in cancer treatment, particularly in the synthesis of new chemotherapeutic agents.
Antiparasitic Applications
The structural components of the compound have been associated with antiparasitic activities. This includes potential efficacy against organisms that cause diseases in plants, which could lead to the development of new treatments for parasitic infections that affect agriculture .
Molecular Docking Studies
Molecular docking studies are a part of drug discovery that involves the interaction of small molecules with proteins. Compounds containing the 1,2,4-oxadiazole ring have been used in such studies to predict their binding affinities and activity profiles, which is crucial in the early stages of drug development .
Development of Chemotherapeutic Drugs
The compound’s structure is similar to other molecules that have been used to develop drugs with chemotherapeutic properties. For instance, derivatives of 1,2,4-oxadiazole linked to 5-fluorouracil have been investigated for their potential use in treating solid malignant tumors .
Wirkmechanismus
Target of Action
The primary target of (2-Fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene . This gene is responsible for the production of a protein that regulates the outflow of water and salts (like chloride) from cells .
Mode of Action
The compound acts by modulating premature translation termination or nonsense-mediated mRNA decay . This modulation can overcome specific types of abnormalities present in the CFTR gene of some cystic fibrosis patients . Thus, it could enable the production of the protein that regulates the outflow of water and salts from cells .
Biochemical Pathways
The compound affects the biochemical pathway involved in the regulation of premature translation termination or nonsense-mediated mRNA decay
Pharmacokinetics
It is known that the compound is physically and chemically stable , which suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the potential amelioration of diseases caused by abnormalities in the CFTR gene, such as cystic fibrosis . By modulating premature translation termination or nonsense-mediated mRNA decay, the compound may enable the production of functional CFTR protein, thereby alleviating the symptoms of these diseases .
Eigenschaften
IUPAC Name |
(2-fluorophenyl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-16-9-5-4-8-15(16)19(24)23-11-10-14(12-23)17-21-18(25-22-17)13-6-2-1-3-7-13/h1-9,14H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJPPMYHJMZBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2864927.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2864929.png)
![1-[(2-fluorophenyl)sulfonyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-D-prolinamide](/img/structure/B2864930.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2864932.png)
![2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2864933.png)




![3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-ethoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2864939.png)
![(5R,7S)-N-(1-Cyanocyclobutyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2864940.png)